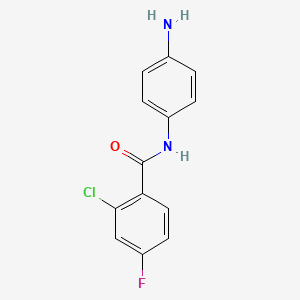

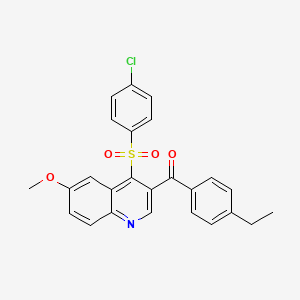

N-(4-Aminophenyl)-2-chloro-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance, odor, and other physical characteristics .

Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability). Various analytical techniques are used for this purpose .Aplicaciones Científicas De Investigación

ACFB has a wide range of applications in scientific research. It has been used to synthesize a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used to study the mechanism of action of various compounds and the biochemical and physiological effects of these compounds. For example, ACFB has been used in the synthesis of the antimalarial drug artemisinin and in the synthesis of the anti-cancer drug imatinib. It has also been used to study the mechanism of action of the anti-inflammatory drug celecoxib, the antidiabetic drug metformin, and the anti-HIV drug tenofovir.

Mecanismo De Acción

Target of Action

Similar compounds, such as benzimidazoles, have been found to interact with various proteins and enzymes

Mode of Action

It’s worth noting that similar compounds have been found to exhibit antimicrobial activity, suggesting a potential interaction with bacterial cell membranes . The compound may also interact intracellularly with its targets .

Biochemical Pathways

Related compounds have been found to cause dna damage, potentially through the formation of dna adducts . This suggests that the compound may interfere with DNA replication and transcription processes.

Result of Action

Related compounds have been found to cause dna damage , which could lead to cell death or altered cell function

Ventajas Y Limitaciones Para Experimentos De Laboratorio

ACFB has a number of advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound that is not easily degraded by light or heat. However, ACFB is a toxic compound and should be handled with care. In addition, ACFB is a relatively large molecule and may not be suitable for use in some experiments.

Direcciones Futuras

Future research on ACFB could focus on the development of new synthesis methods, the development of new applications for ACFB, and the further exploration of its biochemical and physiological effects. Additionally, research could focus on the development of new derivatives of ACFB that could be used in different applications. Finally, research could focus on the development of new methods for the delivery and targeting of ACFB to specific tissues and organs.

Métodos De Síntesis

ACFB can be synthesized by a variety of methods, including the reaction of 4-aminophenylmagnesium bromide with 2-chloro-4-fluorobenzonitrile in tetrahydrofuran (THF) and the reaction of 4-aminophenylmagnesium bromide with 2-chloro-4-fluorobenzamide in THF. The reaction of 4-aminophenylmagnesium bromide with 2-chloro-4-fluorobenzonitrile is the most commonly used method and is the most efficient, yielding a product with a purity of up to 99%.

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-aminophenyl)-2-chloro-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-12-7-8(15)1-6-11(12)13(18)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTUMPRZZGVUIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=C(C=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one](/img/structure/B2395246.png)

![Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2395247.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2395251.png)

![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2395255.png)

![N6-benzyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2395263.png)

![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-benzylacetamide](/img/structure/B2395265.png)

![Ethyl 4-(2-ethoxy-2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395268.png)